
2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride is a chemical compound with the molecular formula C16H35ClN2OS2 It is known for its unique structure, which includes both acetamido and decylamino groups linked by a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride typically involves the reaction of 2-acetamidoethyl disulfide with decylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted amines or amides.
Aplicaciones Científicas De Investigación
2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating protein function through disulfide bond formation and reduction.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride involves its ability to form and break disulfide bonds. This property allows it to interact with various molecular targets, including proteins and enzymes, potentially altering their function. The compound can modulate redox states and participate in signaling pathways that depend on disulfide bond dynamics.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Dithiodiethanol
- Cystamine dihydrochloride
- Bis(2-dimethylaminoethyl) disulfide dihydrochloride
Uniqueness
2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride is unique due to its specific combination of acetamido and decylamino groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important.
Propiedades
Número CAS |
15386-70-6 |
|---|---|
Fórmula molecular |
C16H35ClN2OS2 |
Peso molecular |
371.0 g/mol |
Nombre IUPAC |
2-(2-acetamidoethyldisulfanyl)ethyl-decylazanium;chloride |
InChI |
InChI=1S/C16H34N2OS2.ClH/c1-3-4-5-6-7-8-9-10-11-17-12-14-20-21-15-13-18-16(2)19;/h17H,3-15H2,1-2H3,(H,18,19);1H |
Clave InChI |
GZTPMBFNRJJIGK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[NH2+]CCSSCCNC(=O)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-[2-(1H-indol-3-yl)ethyl]-N3-pyridin-4-ylbenzene-1,3-diamine](/img/structure/B13734532.png)
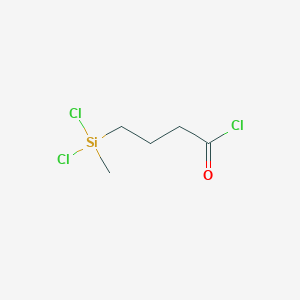
![3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt](/img/structure/B13734540.png)
![4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate](/img/structure/B13734542.png)
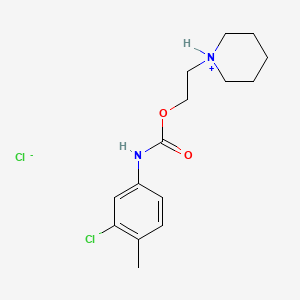

![4-[4-(2,6-dipyridin-4-ylpyridin-4-yl)-2,5-dimethoxyphenyl]-2,6-dipyridin-4-ylpyridine](/img/structure/B13734562.png)
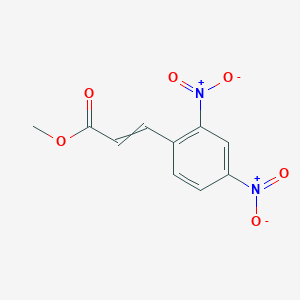


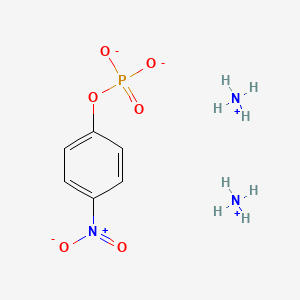
![(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)
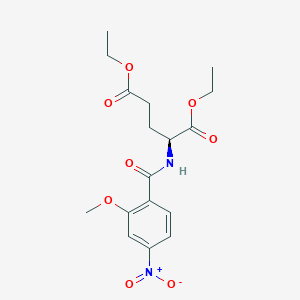
![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)
